

Bisphenol F- $^{13}\text{C}_6$ CAS number and molecular weight

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Compound of Interest

Compound Name: Bisphenol F- $^{13}\text{C}_6$

Cat. No.: B13442701

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In-Depth Technical Guide to Bisphenol F- $^{13}\text{C}_6$

This technical guide provides comprehensive information on Bisphenol F- $^{13}\text{C}_6$, targeting researchers, scientists, and professionals in drug development. The guide details its chemical properties, analytical applications, and the biological interactions of its unlabeled counterpart, Bisphenol F (BPF).

Core Data Presentation

The fundamental chemical and physical properties of Bisphenol F- $^{13}\text{C}_6$ are summarized below. This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Bisphenol F.

Property	Value	Citation(s)
CAS Number	1410794-06-7	[1][2]
Molecular Weight	206.19 g/mol	[1][2]
Molecular Formula	C ₇ ¹³ C ₆ H ₁₂ O ₂	[1]
IUPAC Name	4-[(4-hydroxy(1,2,3,4,5,6- ¹³ C ₆)cyclohexa-1,3,5-trien-1-yl)methyl]phenol	
Synonyms	BPF- ¹³ C ₆ , 4,4'-Methylenediphenol- ¹³ C ₆	
Physical State	Solid (at room temperature)	
Purity	Typically >95% (by HPLC)	
Storage Temperature	+4°C	
Unlabeled CAS Number	620-92-8	

Experimental Protocols

Detailed methodologies for the synthesis of Bisphenol F, its analysis using Bisphenol F-¹³C₆ as an internal standard, and in vitro metabolism studies are provided below.

Synthesis of Bisphenol F (Unlabeled)

Bisphenol F is typically synthesized via an acid-catalyzed condensation reaction between phenol and formaldehyde.

Materials:

- Phenol
- Formaldehyde (37% solution)
- Acid catalyst (e.g., phosphoric acid, oxalic acid, or a modified cation exchange resin)

- Solvent for purification (e.g., toluene, xylene)

Procedure:

- Combine phenol and the acid catalyst in a reaction vessel. The molar ratio of phenol to formaldehyde is typically high (e.g., 4:1 to 10:1) to favor the formation of the desired product.
- Heat the mixture to the desired reaction temperature (e.g., 40-110°C), depending on the catalyst used.
- Slowly add the formaldehyde solution to the reaction mixture with continuous stirring.
- Maintain the reaction at the set temperature for a specified duration (e.g., 1-6 hours).
- After the reaction is complete, cool the mixture.
- Filter the crude product to remove the catalyst.
- Purify the product by washing with a suitable solvent (e.g., toluene) or through recrystallization and/or vacuum distillation to isolate the desired isomers of Bisphenol F.

Analytical Quantification of Bisphenol F using Bisphenol F-¹³C₆

Bisphenol F-¹³C₆ is used as an internal standard for the accurate quantification of Bisphenol F in complex matrices like urine, wastewater, and food samples by isotope dilution mass spectrometry. The general workflow involves sample preparation, extraction, and analysis by chromatography coupled with mass spectrometry.

Materials:

- Bisphenol F-¹³C₆ internal standard solution
- Sample matrix (e.g., urine, canned food)
- Enzyme for deconjugation (for biological samples, e.g., β-glucuronidase)
- Solid-phase extraction (SPE) cartridges

- Extraction solvent (e.g., acetonitrile, methanol)
- Derivatization agent (for GC-MS, e.g., acetic anhydride or a silylation agent)
- High-performance liquid chromatograph (HPLC) or gas chromatograph (GC)
- Tandem mass spectrometer (MS/MS) or high-resolution mass spectrometer (HRMS)

Procedure:

- Sample Preparation:
 - Spike a known amount of the Bisphenol F-¹³C₆ internal standard into the sample.
 - For biological matrices like urine, perform enzymatic hydrolysis to deconjugate BPF metabolites back to their free form. This typically involves incubation with β -glucuronidase at 37°C overnight.
- Extraction and Cleanup:
 - Perform a liquid-liquid extraction or, more commonly, a solid-phase extraction (SPE) to isolate and concentrate the analytes.
 - Condition the SPE cartridge with methanol and water.
 - Load the sample onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes with an appropriate solvent (e.g., methanol).
- Analysis:
 - For LC-MS/MS: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase. Inject the sample into the HPLC-MS/MS system.
 - For GC-MS: Derivatize the extracted analytes to increase their volatility and thermal stability before injection into the GC-MS system.

- Quantification:
 - Monitor the specific mass transitions for both native Bisphenol F and the ^{13}C -labeled internal standard.
 - Calculate the concentration of Bisphenol F in the original sample based on the ratio of the peak areas of the native analyte to the internal standard and a calibration curve.

In Vitro Metabolism of Bisphenol F

The metabolism of Bisphenol F can be investigated in vitro using liver microsomes or cell lines to identify metabolic pathways and potential reactive metabolites.

Materials:

- Pooled human liver microsomes or a suitable cell line (e.g., HepG2)
- Bisphenol F
- Phosphate buffer (pH 7.4)
- Magnesium chloride
- NADPH regenerating system (for microsomal incubations)
- Alamethicin (to permeabilize microsomal vesicles)
- Acetonitrile (for quenching the reaction)
- LC-HRMS or LC-MS/MS for metabolite identification

Procedure:

- Prepare an incubation mixture containing phosphate buffer, magnesium chloride, and liver microsomes (or cells).
- Add Bisphenol F to the mixture to initiate the reaction.
- For microsomal studies, add an NADPH regenerating system to start the metabolic process.

- Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding a quenching solvent like cold acetonitrile.
- Centrifuge the mixture to pellet the protein.
- Analyze the supernatant using LC-MS/MS or LC-HRMS to identify and quantify the parent compound and its metabolites (e.g., glucuronide and sulfate conjugates, hydroxylated species).

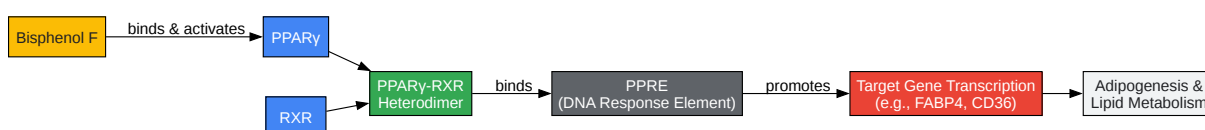
Signaling Pathways and Visualizations

Bisphenol F, similar to its analogue Bisphenol A, is an endocrine-disrupting chemical that can interfere with various biological signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) Signaling Pathway

Bisphenol F can act as an agonist for PPAR γ , a nuclear receptor involved in adipogenesis and lipid metabolism. This interaction suggests that BPF could function as an "obesogen."

Activation of PPAR γ by BPF can lead to the induction of genes involved in lipid metabolism.

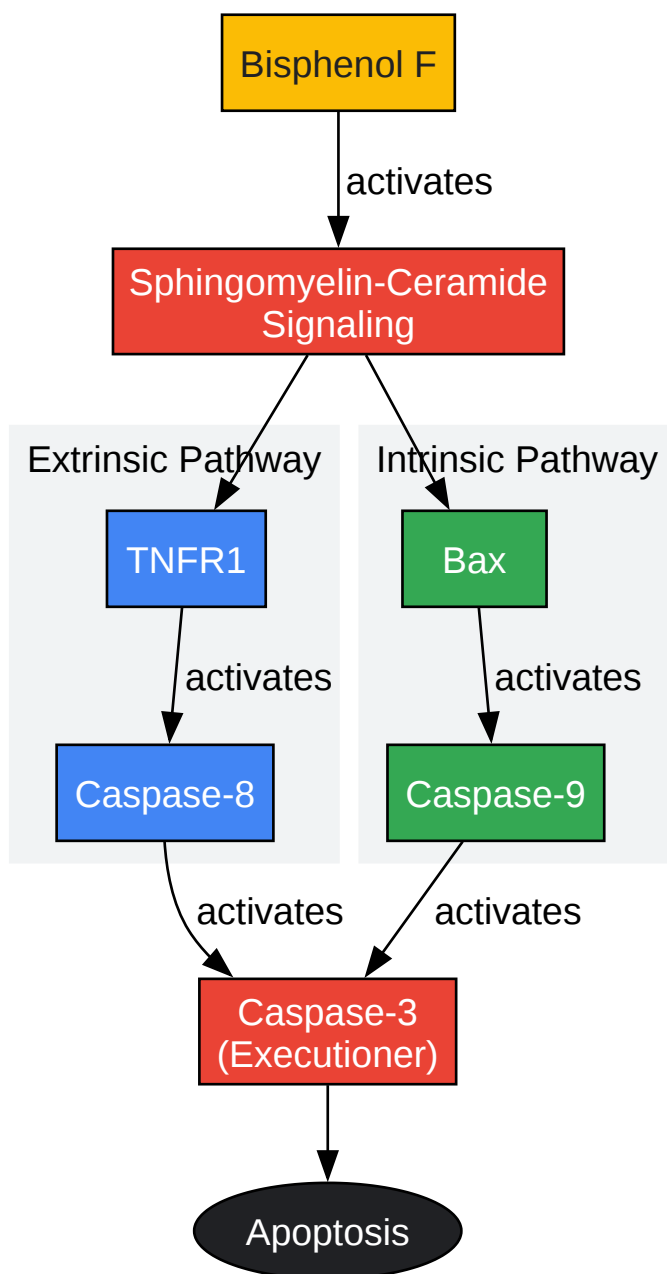


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BPF activation of the PPAR γ signaling pathway.

Immunotoxicity and Apoptosis Induction in Macrophages

Studies have shown that Bisphenol F can induce apoptosis (programmed cell death) in macrophages. This process is mediated through the activation of the sphingomyelin-ceramide signaling pathway and oxidative stress, involving both intrinsic and extrinsic apoptotic pathways.

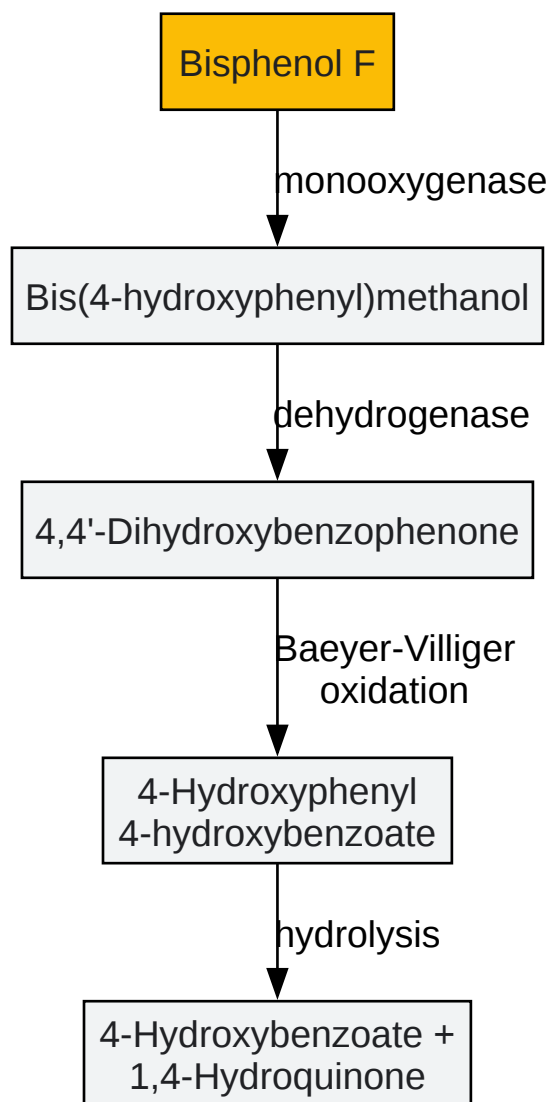


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BPF-induced apoptosis in macrophages.

Bacterial Degradation Pathway of Bisphenol F

Certain bacteria, such as *Sphingobium yanoikuyae*, can biodegrade Bisphenol F. The degradation is initiated by an attack on the bridging carbon, leading to a series of enzymatic reactions that break down the molecule.



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Bacterial degradation pathway of Bisphenol F.

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References

- 1. Bisphenol F-13C6 (1410794-06-7) for sale [vulcanchem.com]
- 2. Bisphenol F-13C6 | CAS 1410794-06-7 | LGC Standards [lgcstandards.com]
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